8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
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Description
8-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
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Scientific Research Applications
Ethylene Inhibition and Plant Growth
- Ethylene Perception Inhibition : Compounds like 1-methylcyclopropene (1-MCP) demonstrate the importance of ethylene inhibition in prolonging the shelf life and maintaining the quality of fruits and vegetables post-harvest. By blocking ethylene receptors, these compounds can prevent ripening and senescence, showcasing potential applications for similar compounds in agricultural research and food preservation Martínez-Romero et al., 2007.
Environmental Toxicology
- Chlorophenols as Environmental Contaminants : Chlorophenols, which share a chlorinated aromatic structure similar to part of the compound , are known for their persistence and bioaccumulation potential in the environment. They have been studied for their toxic effects on aquatic organisms and potential as endocrine disruptors Ge et al., 2017. Understanding the environmental impact and mechanisms of toxicity of chlorophenols can provide a basis for assessing the ecological safety of related compounds.
Drug Discovery and Medicinal Chemistry
- Bioactive Nucleobases and Nucleosides : The structural motif of purine, as part of the compound's name, is essential in medicinal chemistry, especially in the design of drugs targeting various diseases. Research on bioactive nucleobases and nucleosides, including those with furanyl or thienyl substitutions, highlights the therapeutic potential of structurally diverse purine derivatives in antiviral, antitumor, and other medicinal applications Ostrowski, 2022.
Properties
IUPAC Name |
8-[(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl]-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-4-9-24-13-14(23(3)17(26)20-15(13)25)19-16(24)22-21-10(2)11-5-7-12(18)8-6-11/h4-8H,1,9H2,2-3H3,(H,19,22)(H,20,25,26)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTUWUOICOCBRS-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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